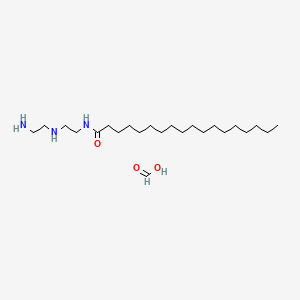

Einecs 300-083-6

Description

Historical Context of Triazole Fungicides in Plant Disease Management

The development of triazole fungicides represents a major milestone in the ongoing battle against fungal diseases that threaten global food security. Prior to their introduction, disease management often relied on contact fungicides, which only protect the plant surfaces they directly touch and require frequent reapplication. The advent of systemic fungicides, which are absorbed and translocated within the plant, offered a more robust and long-lasting solution. Triazoles, a class of demethylation inhibitors (DMI), emerged as a particularly effective group of systemic fungicides. bayer.com Their mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. ontosight.aiawiner.com This disruption of cell membrane integrity ultimately leads to the death of the fungal pathogen. ontosight.ai Triadimefon (B1683231) and its metabolite triadimenol (B1683232) were among the first DMI fungicides developed for agricultural use by Bayer. bayer.com

Evolution and Significance of Triadimefon as a Systemic Fungicide

First introduced in the 1970s, Triadimefon (also known by the trade name Bayleton) quickly became a significant tool for farmers. ontosight.aichemicalwarehouse.com Its systemic nature allows it to be absorbed by the plant's roots and leaves and then transported throughout the plant's tissues, offering both preventative and curative action against infections. chemicalwarehouse.comalbaugh.com This systemic activity provides comprehensive and long-lasting protection against a wide array of fungal pathogens, including powdery mildews, rusts, and smuts. lacertilia.deinchem.orgplantgrowthhormones.com

Triadimefon's mode of action is the inhibition of ergosterol production in fungi, a key component of their cell walls. awiner.com This disruption effectively halts the growth and spread of the fungus at an early stage. awiner.com The compound is particularly effective against the early stages of fungal growth when the fungi are rapidly growing and require a steady supply of ergosterol. bayer.com In plants, soil, and fungi, Triadimefon can be transformed through the reduction of a carbonyl group into its corresponding alcohol, triadimenol, which is also a potent systemic fungicide. lacertilia.de

Role of Triadimefon in Modern Agricultural Practice

Triadimefon is utilized in a variety of agricultural settings to manage fungal diseases across numerous crops. Its applications include seed treatments for cereals like barley, corn, oats, and wheat, as well as foliar sprays for fruits and vegetables. ontosight.aiwikipedia.org It is effective in controlling diseases on crops such as cereals, fruits, vegetables, turf, shrubs, and trees. lacertilia.de For example, it is used to control powdery mildew and rusts on small fruits, vegetables, and cereals, and rust on coffee. inchem.org

The versatility of Triadimefon extends to its use in combination with other fungicides to broaden the spectrum of disease control and help manage the development of fungicide resistance. awiner.comembrapa.br It can be formulated with other fungicides like carbendazim, tebuconazole, and trifloxystrobin. fao.org This integrated approach is a key component of modern disease management strategies, aiming to maintain the efficacy of available fungicides for as long as possible.

Table 1: Selected Agricultural Applications of Triadimefon

| Crop Category | Target Diseases |

| Cereals (Wheat, Barley, Oats) | Powdery Mildew, Rusts, Smuts |

| Fruits (Apples, Grapes, Bananas) | Powdery Mildew, Rusts |

| Vegetables (Tomatoes, Cucumbers) | Powdery Mildew |

| Ornamental Plants | Powdery Mildew, Rusts |

This table provides a general overview of Triadimefon's applications. Specific uses may vary by region and regulations.

Interdisciplinary Research Landscape of Triadimefon

The widespread use of Triadimefon has prompted extensive research across various scientific disciplines. This research has focused on its environmental fate, metabolism in different organisms, and the development of analytical methods for its detection.

Environmental Fate and Metabolism:

Studies have investigated the transformation and degradation of Triadimefon in soil and aquatic environments. In soil, its degradation is primarily a biological process, with half-lives observed to be around 8 days in sandy-loam and 13 days in clay soils. semanticscholar.org The primary metabolite of Triadimefon is triadimenol, which is more persistent in the environment. semanticscholar.org The degradation of Triadimefon in soil is influenced by factors such as pH, organic carbon content, and temperature. semanticscholar.org In aquatic systems, hydrolysis and photolysis are key degradation pathways, with the rate of hydrolysis increasing with higher pH and temperature. semanticscholar.orgusask.ca

Research has also explored the metabolism of Triadimefon in plants and animals. In plants, Triadimefon is readily taken up by the roots and metabolized, with the major metabolite being triadimenol. fao.org In animals, such as rats, Triadimefon is metabolized and excreted, with the main pathway being oxidation of the t-butyl methyl group. who.int

Analytical Chemistry:

The need to monitor Triadimefon residues in environmental samples and agricultural products has driven the development of sensitive analytical methods. These methods include gas-liquid chromatography (GLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). fao.orgnih.govepa.govepa.gov These techniques allow for the simultaneous determination of Triadimefon and its metabolite triadimenol in various matrices like wheat, straw, soil, and water. nih.govepa.govepa.gov

Ecotoxicology and Microbiology:

The impact of Triadimefon on non-target organisms has been a subject of interdisciplinary study. Research has examined its effects on soil microbial communities, including enzymes like phosphatase, protease, and urease, which are crucial for soil health and fertility. semanticscholar.org Studies have also investigated the effects of Triadimefon on ectomycorrhizal fungi, which are important for the growth and health of many tree species. auburn.edu Furthermore, the stereoselective degradation of Triadimefon and the differential toxicity of its enantiomers to aquatic organisms like Daphnia magna highlight the complexity of its environmental impact. nih.gov

Structure

2D Structure

Properties

CAS No. |

93919-97-2 |

|---|---|

Molecular Formula |

C23H49N3O3 |

Molecular Weight |

415.7 g/mol |

IUPAC Name |

N-[2-(2-aminoethylamino)ethyl]octadecanamide;formic acid |

InChI |

InChI=1S/C22H47N3O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;2-1-3/h24H,2-21,23H2,1H3,(H,25,26);1H,(H,2,3) |

InChI Key |

VHKZBVJJVKNJAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.C(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action in Target Organisms

Ergosterol (B1671047) Biosynthesis Inhibition as a Primary Fungicidal Mechanism

The principal mode of action for Triadimefon (B1683231) and its metabolite, Triadimenol (B1683232), is the disruption of ergosterol biosynthesis in fungi. ontosight.aiplantgrowthhormones.comawiner.comchemicalwarehouse.com Ergosterol is a vital sterol, analogous to cholesterol in animals, that is a fundamental component of fungal cell membranes. chemicalwarehouse.compsu.edu This inhibition is a hallmark of triazole fungicides and is central to their efficacy. ontosight.aipnas.org

Inhibition of 14α-Demethylase Enzyme (CYP51)

The specific target of the triazole fungicides is a cytochrome P450 enzyme known as lanosterol (B1674476) 14α-demethylase, or CYP51. caymanchem.commedchemexpress.commedkoo.commedchemexpress.com This enzyme is critical in the ergosterol biosynthesis pathway, where it catalyzes the removal of a methyl group from lanosterol. pnas.orgnih.gov By binding to and inhibiting CYP51, Triadimefon and its metabolite block this demethylation step. medchemexpress.compnas.org This inhibitory action disrupts the normal production of ergosterol. pnas.orgnih.gov

The sensitivity of different fungal species to Triadimefon can be linked to the efficiency of its metabolic conversion to Triadimenol and the subsequent sensitivity of the fungal CYP51 enzyme to the Triadimenol stereoisomers produced. google.com

Impact on Fungal Cell Membrane Integrity and Function

The inhibition of CYP51 leads to a depletion of ergosterol and a concurrent accumulation of non-functional, 14α-methylated sterol precursors, such as lanosterol. pnas.orgnih.gov Ergosterol is crucial for maintaining the structural integrity, fluidity, and proper function of the fungal plasma membrane. ontosight.aichemicalwarehouse.compnas.org Its depletion and the incorporation of abnormal sterol precursors disrupt these properties, leading to increased membrane permeability and leakiness. pnas.org This disruption of the cell membrane's structure and function ultimately inhibits fungal growth, spore formation, and the development of essential infection structures like haustoria, leading to the death of the fungal pathogen. ontosight.aichemicalbook.complantgrowthhormones.comchemicalwarehouse.com

Metabolic Transformation and Activity of Triadimenol

In many biological systems, including fungi, plants, and soil, Triadimefon itself shows limited fungicidal activity in vitro. google.complantgrowthhormones.com Its potency in vivo is a result of its metabolic reduction to the more active compound, Triadimenol. researchgate.netgoogle.comnih.govlacertilia.de This transformation is a critical "activation" step. google.com

Enantioselective Formation of Triadimenol Diastereomers

Triadimefon is a chiral compound with one chiral center, existing as two enantiomers (R- and S-Triadimefon). researchgate.netusask.ca Its reduction to Triadimenol introduces a second chiral center, resulting in four possible stereoisomers, which exist as two pairs of diastereomers (A and B). researchgate.netunl.edu

Diastereomer A: (1R,2S)- and (1S,2R)-enantiomers

Diastereomer B: (1R,2R)- and (1S,2S)-enantiomers

The metabolic conversion process is often stereoselective, meaning the ratio of the resulting Triadimenol diastereomers is not equal and varies depending on the organism performing the conversion. researchgate.netcapes.gov.br For instance, the S-(+)-enantiomer of Triadimefon is transformed faster than the R-(-) enantiomer in some soils and in rainbow trout microsomes. researchgate.netnih.gov Studies in wheat have shown that Diastereomer A is preferentially produced in the straw, while Diastereomer B is more prevalent in the soil. nih.gov Fungal species also exhibit characteristic patterns in the stereospecific metabolism of Triadimefon. capes.gov.br

Comparative Fungicidal Potency of Triadimefon and Triadimenol

Triadimenol is a significantly more potent fungicide than its precursor, Triadimefon. researchgate.netlacertilia.deusask.ca The fungicidal effectiveness of the different Triadimenol stereoisomers varies greatly. The (1S,2R)-enantiomer is generally recognized as the most fungicidally active of the four stereoisomers, in some cases being up to 1000-fold more potent than the others. researchgate.net This high activity is a key reason why the metabolic conversion of Triadimefon is considered an activation. google.com

Research comparing the inhibitory effects of various azoles on the CYP51 enzyme from Candida albicans provides quantitative insight into their relative potencies.

Table 1: Comparative Inhibitory Potency of Triadimefon and Triadimenol on Fungal CYP51

This table shows the half-maximal inhibitory concentration (IC50) values for Triadimefon and Triadimenol against the lanosterol 14α-demethylase (CYP51) enzyme from the fungus Candida albicans. Lower IC50 values indicate higher potency.

| Compound | IC50 on C. albicans CYP51 (μM) | Source |

|---|---|---|

| Triadimefon | 0.14 | psu.eduuzh.ch |

| Triadimenol | 0.35 | psu.eduuzh.ch |

Influence on Plant Physiological Processes

Beyond its fungicidal properties, Triadimefon is known to exhibit plant growth regulator (PGR) characteristics. ijabbr.comacademie-sciences.frcas.cz These effects are primarily due to its interference with the plant's own metabolic pathways, particularly the synthesis of certain hormones. academie-sciences.fr

The primary PGR effect of Triadimefon is the inhibition of gibberellin biosynthesis. caymanchem.comchemicalbook.commedchemexpress.com Gibberellins are plant hormones that regulate various developmental processes, including stem elongation. By blocking gibberellin synthesis, Triadimefon can cause a reduction in plant height and internodal length, leading to more compact plants. chemicalbook.comacademie-sciences.frresearchgate.net This is often accompanied by stimulated root growth, resulting in an increased root-to-shoot ratio. academie-sciences.frresearchgate.net

Triadimefon can also alter the balance of other plant hormones, such as abscisic acid (ABA) and cytokinins. ijabbr.comacademie-sciences.fracademie-sciences.fr It has been shown to increase cytokinin levels and cause a transient rise in ABA, which can enhance a plant's tolerance to various environmental stresses like drought, salinity, and UV-B radiation. ijabbr.comacademie-sciences.frcas.czacademie-sciences.fr Other observed physiological effects in treated plants include thicker, darker green leaves, increased chlorophyll (B73375) content, and changes in photosynthetic activity. academie-sciences.frcas.czcas.czejfa.me

Table 2: Observed Plant Growth Regulator (PGR) Effects of Triadimefon

This table summarizes the common physiological and morphological changes observed in plants treated with Triadimefon.

| Physiological Process Affected | Observed Effect | Source |

|---|---|---|

| Hormone Synthesis | Inhibition of gibberellin biosynthesis, increased cytokinin and ABA levels | chemicalbook.commedchemexpress.comijabbr.comacademie-sciences.fracademie-sciences.fr |

| Shoot Growth | Reduced plant height and internodal elongation | chemicalbook.comacademie-sciences.frajol.info |

| Root Growth | Stimulated root growth, increased root-to-shoot ratio | academie-sciences.frresearchgate.net |

| Leaf Morphology | Thicker leaves with increased chlorophyll content | academie-sciences.frcas.czejfa.me |

| Stress Tolerance | Increased tolerance to drought, salinity, and other abiotic stresses | ijabbr.comcas.czcas.cz |

Effects on Gibberellin Biosynthesis Pathways

The most well-documented effect of Prohexadione-calcium is the regulation of plant stature through the inhibition of gibberellin (GA) biosynthesis. biotrend.comishs.orgishs.org Gibberellins are plant hormones that play a critical role in regulating developmental processes, most notably stem and shoot elongation. nih.govbiotrend.com

Prohexadione-calcium's structure is similar to that of 2-oxoglutaric acid, allowing it to block 2-oxoglutarate-dependent dioxygenases that are active in the late stages of GA biosynthesis. nih.govishs.orgashs.org Specifically, it inhibits the 3ß-hydroxylation of GA₂₀ to the biologically active GA₁, a critical step for promoting growth. ishs.orgscispace.comontario.caashs.org This inhibition leads to a decrease in the levels of growth-active gibberellins, resulting in reduced longitudinal shoot growth and shorter internode lengths. ishs.orgashs.orgishs.org The outcome is a more compact plant architecture, an effect utilized to control excessive vegetative growth in fruit trees and prevent lodging in cereal crops. ontosight.ainih.govishs.org

Modulation of Brassinosteroid-Related Phenotypes

The interaction between Prohexadione-calcium and brassinosteroid (BR) pathways appears to be indirect and context-dependent. Brassinosteroids are a class of polyhydroxy steroid phytohormones that are essential for a wide range of developmental processes, including cell division and elongation. cabidigitallibrary.org Research into the plant disease clubroot, caused by Plasmodiophora brassicae, has shown that BR biosynthesis and signaling are necessary for the development of the characteristic large galls on host roots. nih.gov However, in the same study, the inhibition of the gibberellin biosynthesis pathway did not affect the size of these galls. nih.gov This finding suggests that while both hormone classes are involved in plant growth, the GA-dependent pathway inhibited by Prohexadione-calcium may not be a primary driver of this specific pathogenic phenotype, which relies more heavily on brassinosteroids.

Alterations in Antioxidant Metabolism in Plants

Prohexadione-calcium has been shown to significantly enhance a plant's antioxidant defense systems, particularly under conditions of abiotic stress such as drought or high salinity. agriculturejournals.czmdpi.comagriculturejournals.cz Application of the compound leads to an increase in the activity of key antioxidant enzymes. mdpi.com

Under stress conditions, plants treated with Prohexadione-calcium exhibit higher activities of:

Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical. mdpi.commdpi.com

Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide into water and oxygen. mdpi.commdpi.com

Peroxidase (POD): A class of enzymes that catalyze oxidation reactions. mdpi.commdpi.com

Ascorbate (B8700270) Peroxidase (APX): An enzyme that detoxifies hydrogen peroxide using ascorbate as a substrate. agriculturejournals.czmdpi.com

Furthermore, Pro-Ca treatment can boost the levels of non-enzymatic antioxidants such as ascorbic acid (AsA) and glutathione (B108866) (GSH). agriculturejournals.czagriculturejournals.cz This bolstered antioxidant capacity helps to mitigate oxidative stress, as evidenced by reduced levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cell membrane damage. agriculturejournals.czmdpi.commdpi.com

| Enzyme | Effect of Pro-Ca Treatment | Observed Change Under Stress (Compared to Stress Alone) | Source |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased Activity | +7.5% to +19.7% | mdpi.comresearchgate.net |

| Peroxidase (POD) | Increased Activity | +6.76% to +18.0% | mdpi.comresearchgate.net |

| Catalase (CAT) | Increased Activity | +26.4% to +58.5% | mdpi.comresearchgate.net |

| Ascorbate Peroxidase (APX) | Increased Activity | +11.0% to +15.9% | mdpi.comresearchgate.net |

Impact on Photosynthetic Rates and Carbohydrate Metabolism in Drought Stress

Prohexadione-calcium can positively influence photosynthetic performance and carbohydrate management, especially when plants are subjected to drought or salinity stress. agriculturejournals.czagriculturejournals.czmdpi.com Studies on wheat under drought conditions showed that Pro-Ca treatment helped maintain higher net photosynthetic rates (Pn) and maximum photochemical efficiency of PSII (Fv/Fm). agriculturejournals.czagriculturejournals.cz Similarly, in rice under salt stress, the compound improved photosynthetic efficiency and increased the content of photosynthetic pigments like chlorophyll a, chlorophyll b, and carotenoids. nih.gov

The compound also plays a role in carbohydrate metabolism. It can improve the process of photosynthesis by increasing the concentration of chlorophyll per unit of leaf area and the content of carbohydrates. researchgate.net Under salt stress, Pro-Ca treatment was found to enhance the metabolic efficiency of sucrose (B13894) and starch pathways in rice seedlings. nih.govnih.gov It facilitates the conversion of starch to sucrose and promotes the transport of these sugars from source tissues (leaves) to sink tissues (seeds). nih.govmdpi.com This regulation of carbohydrates not only provides energy for stress-response mechanisms but also aids in maintaining cellular water balance through osmotic adjustment. agriculturejournals.czagriculturejournals.cz

| Parameter | Effect of Pro-Ca Treatment Under Stress | Crop Studied | Source |

|---|---|---|---|

| Net Photosynthetic Rate (Pn) | Increased | Wheat, Rice | agriculturejournals.czagriculturejournals.cznih.gov |

| Chlorophyll Content | Increased | Wheat, Rice | agriculturejournals.czagriculturejournals.cznih.gov |

| Carotenoid Content | Increased | Wheat, Rice | agriculturejournals.czagriculturejournals.cznih.gov |

| Max. Photochemical Efficiency (Fv/Fm) | Increased | Wheat | agriculturejournals.czagriculturejournals.cz |

| Soluble Sugar & Sucrose Content | Modulated for Osmotic Adjustment | Rice | nih.govmdpi.com |

Influence on Plant Growth Regulatory Activity

The primary application of Einecs 300-083-6 is as a plant growth regulator that inhibits excessive vegetative growth. researchgate.netawiner.combiotrend.comishs.org By blocking gibberellin synthesis, it effectively reduces cell elongation in the stems and shoots of plants. ontosight.aiagrovista.co.uk This leads to a noticeable decrease in plant height and the length of internodes, creating a sturdier and more compact plant. biotrend.comishs.orgishs.org

This growth regulation is utilized across various agricultural contexts. In fruit orchards, it controls the canopy size of trees, which can improve light penetration and simplify management practices. ontosight.aiishs.org In cereals, it is used as an anti-lodging agent, preventing the stems from bending or breaking in adverse weather, which helps to secure yield. ontosight.ainih.gov Research has also demonstrated its effectiveness in suppressing the production of runners (stolons) in strawberry cultivation, which can reduce labor costs and direct more of the plant's resources toward fruit production. actahort.orgishs.org

Effects on Plant Yield Suppression Mechanisms

The effect of Prohexadione-calcium on yield is complex and not a simple matter of suppression. The compound suppresses vegetative growth, which can paradoxically lead to an increase in final yield by altering the plant's allocation of resources. ishs.orgallenpress.com By curbing shoot growth, more photosynthates and energy become available for reproductive development, such as flowering and fruit set. researchgate.netishs.org For example, Pro-Ca can reduce the abortion of young fruitlets, thereby increasing the number of fruits that reach maturity. researchgate.netishs.org

However, the response is highly dependent on the specific crop, its cultivar, and the application rate. In studies on virginia market type peanuts, Pro-Ca application led to a yield increase in one cultivar but a decrease in another, while having no effect on several others. allenpress.com In large on-farm experiments, reduced rates of the compound significantly increased peanut yields. allenpress.com Conversely, studies on eggplant and tomato have shown that higher application doses can lead to a reduction in total yield. ukm.my In strawberries, while runner growth was suppressed, the highest application frequencies tended to reduce the average fruit size. actahort.org Therefore, Prohexadione-calcium modulates growth pathways that can indirectly influence yield, with the final outcome being either positive or negative based on a variety of factors.

| Crop | Observed Effect on Yield | Conditions / Notes | Source |

|---|---|---|---|

| Peanut (Virginia market type) | Variable (Increased, Decreased, or No Effect) | Response was cultivar-dependent. | allenpress.com |

| Peanut (On-farm trials) | Increased | Observed with reduced application rates. | allenpress.com |

| Cucumber | Increased at low dose, decreased at higher doses | Highest yield at 30 mg L-1; lower yields at higher doses. | ukm.my |

| Eggplant / Tomato | Decreased | Observed with higher application doses. | ukm.my |

| Apple / Pear | Increased Fruit Set | Attributed to reduced fruitlet abortion. | researchgate.netishs.org |

| Strawberry | Reduced Fruit Size | Observed with the highest number of sprays. | actahort.org |

Potential for Increased Alkaloid Production in Medicinal Plants

Research has indicated that Prohexadione-calcium has the potential to alter the metabolic pathways involved in the production of secondary metabolites, including alkaloids in medicinal plants. researchgate.net Specifically, patent filings have detailed a method for altering the alkaloid composition in the opium poppy, Papaver somniferum. google.comgoogle.com

The application of Prohexadione-calcium to poppy plants was found to shift the alkaloid profile. google.com The method describes that applying the compound to either a morphine-dominant or a thebaine-dominant variety of poppy can result in an increased proportion of thebaine and a decreased proportion of morphine in the plant's capsule and stem. google.comgoogle.com This suggests that by inhibiting certain dioxygenase enzymes, Prohexadione-calcium can redirect metabolic flux within the alkaloid biosynthesis pathway, favoring the accumulation of specific compounds like thebaine.

Resistance Mechanisms in Fungal Pathogens

Genetic Basis of Resistance in Plant Pathogenic Fungi

The primary mode of action for Triadimefon (B1683231) and other demethylation inhibitor (DMI) fungicides is the inhibition of the cytochrome P450 sterol 14α-demethylase enzyme (CYP51). nih.govfrontiersin.org This enzyme is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. apsnet.orgapsnet.org Resistance to Triadimefon is often linked to genetic changes that affect the CYP51 enzyme or reduce the intracellular concentration of the fungicide.

One of the most well-documented mechanisms of resistance to Triadimefon is the occurrence of point mutations in the CYP51 gene. These mutations can alter the amino acid sequence of the CYP51 enzyme, reducing its binding affinity for the fungicide.

A significant mutation associated with Triadimefon resistance in the wheat stripe rust pathogen, Puccinia striiformis f. sp. tritici (Pst), is the Y134F mutation. apsnet.orgapsnet.org This single nucleotide polymorphism results in the substitution of tyrosine (Y) with phenylalanine (F) at codon 134 of the Cyp51 gene. apsnet.org Studies have shown that this specific mutation confers resistance to Triadimefon. apsnet.orgapsnet.org In Blumeria graminis f. sp. hordei and Blumeria graminis f. sp. tritici, a similar mutation, Y136F, has been linked to Triadimefon resistance. nih.govfrontiersin.org The combination of Y136F and another mutation, K147Q, has been identified in highly resistant isolates of B. graminis f. sp. hordei. nih.govfrontiersin.org

| Fungal Pathogen | Gene | Mutation | Effect on Fungicide Sensitivity |

| Puccinia striiformis f. sp. tritici | CYP51 | Y134F | Confers resistance to Triadimefon. apsnet.orgapsnet.org |

| Blumeria graminis f. sp. hordei | CYP51 | Y136F | Associated with Triadimefon resistance. nih.govfrontiersin.org |

| Blumeria graminis f. sp. hordei | CYP51 | Y136F + K147Q | Leads to high levels of resistance. nih.govfrontiersin.org |

| Parastagonospora nodorum | CYP51 | Y144F, Y144H | Correlated with reduced sensitivity to DMI fungicides. nih.govfrontiersin.org |

Another key mechanism of resistance is the overexpression of the CYP51 gene. nih.govfrontiersin.org An increased production of the CYP51 enzyme means that a higher concentration of the fungicide is required to inhibit ergosterol biosynthesis effectively. Overexpression of CYP51 has been identified as a resistance mechanism in Puccinia triticina, the wheat leaf rust pathogen. researchgate.netapsnet.org In some cases, changes in the promoter region of the CYP51 gene can lead to its overexpression. cabidigitallibrary.org

Fungal cells can also develop resistance by actively pumping the fungicide out of the cell, thereby reducing its intracellular concentration. This process is mediated by efflux pump proteins, primarily belonging to the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. apsnet.orgapsnet.org These transporters use energy from ATP hydrolysis or a proton gradient, respectively, to expel a wide range of substrates, including fungicides like Triadimefon. journal-of-agroalimentary.roplos.org The overexpression of genes encoding these efflux pumps is a recognized mechanism of resistance to azole fungicides. nih.govfrontiersin.org While point mutations in CYP51 are often considered the primary mechanism of DMI resistance, the overexpression of these transporters can also contribute significantly. apsnet.orgapsnet.org In Cochliobolus sativus, the barley spot blotch fungus, the expression of genes for MFS and ABC transporters was monitored in response to Triadimefon treatment. journal-of-agroalimentary.ro

Monitoring and Assessment of Resistance Levels

To effectively manage fungicide resistance, it is essential to monitor the sensitivity of fungal populations to Triadimefon. This involves establishing baseline sensitivity levels and tracking the geographical distribution of resistant isolates.

Establishing the baseline sensitivity of a fungal population to a fungicide is a critical first step in resistance monitoring. This involves testing a large number of isolates that have not been exposed to the fungicide to determine the natural variation in sensitivity. researchgate.netansfoundation.org The effective concentration that inhibits 50% of fungal growth (EC50) is a common metric used to quantify sensitivity. okstate.edu

A comprehensive study in China determined the baseline sensitivity of 446 Puccinia striiformis f. sp. tritici isolates to Triadimefon. apsnet.orgapsnet.orgnih.gov The mean EC50 value was found to be 0.19 μg/ml, with the distribution of EC50 values showing a unimodal curve, which is indicative of a population that has not been subjected to strong selection pressure for resistance. apsnet.orgapsnet.orgnih.gov However, a study on Puccinia triticina in China revealed a continuous multimodal curve for EC50 values, suggesting more extensive use of the fungicide and the development of resistance. researchgate.net

| Fungal Pathogen | Geographic Region | Number of Isolates | Mean EC50 (μg/ml) | Key Finding |

| Puccinia striiformis f. sp. tritici | China | 446 | 0.19 | Unimodal distribution, majority of isolates sensitive. apsnet.orgapsnet.orgnih.gov |

| Puccinia triticina | China | 197 | 0.46 | Continuous multimodal distribution, 10.2% of isolates showed resistance. researchgate.net |

| Puccinia striiformis f. sp. tritici | Shaanxi, China | 291 | 0.46 | Broad range of EC50 values (0.03 to 5.99 μg/mL). researchgate.net |

Cross-Resistance Patterns with Other Fungicides

A key advantage of Fenpicoxamid is its lack of target-site cross-resistance with several major classes of fungicides currently used in cereal crops. cabidigitallibrary.org Research has demonstrated that it remains effective against isolates of the wheat pathogen Zymoseptoria tritici that have developed resistance to strobilurin (QoI), azole (DMI), and SDHI fungicides. nih.govcabidigitallibrary.org Studies on Z. tritici isolates with confirmed target-site mutations conferring resistance to both strobilurin and triazole fungicides showed no cross-resistance with Fenpicoxamid. cabidigitallibrary.org Similarly, fungitoxicity assays on Z. tritici field isolates revealed no cross-resistance to strobilurin, azole, or benzimidazole (B57391) fungicides. semanticscholar.org

However, a phenomenon known as negative cross-resistance has been observed. Isolates of Z. tritici with the G143A mutation, which confers resistance to QoI fungicides, have shown increased sensitivity to Fenpicoxamid. biorxiv.orgvt.edu Conversely, the G37V mutation, which confers resistance to Fenpicoxamid, can lead to increased susceptibility to QoI inhibitors. biorxiv.org This suggests a complex interaction between mutations at the Qo and Qi binding sites. Double mutants containing both G37V and G143A mutations were found to be less resistant to both QiI and QoI fungicides compared to single mutants. biorxiv.orgresearchgate.net

While target-site cross-resistance is not a concern, some studies have noted that multidrug resistance (MDR) mechanisms, such as enhanced efflux pump activity, can slightly reduce the sensitivity of Z. tritici to Fenpicoxamid. biorxiv.org

**Table 1: Cross-Resistance Profile of Fenpicoxamid in *Zymoseptoria tritici***

| Fungicide Class | Cross-Resistance with Fenpicoxamid | Reference |

|---|---|---|

| Strobilurins (QoI) | No target-site cross-resistance; potential for negative cross-resistance. | cabidigitallibrary.orgvt.edu |

| Azoles (DMI) | No target-site cross-resistance. | cabidigitallibrary.orgsemanticscholar.org |

| SDHIs | No target-site cross-resistance. | cabidigitallibrary.org |

| Benzimidazoles | No cross-resistance observed. | semanticscholar.org |

Fitness Characterization of Resistant Mutants

Directed evolution experiments with Zymoseptoria tritici identified the G37V substitution in the cytochrome b protein as a likely mechanism for resistance to Fenpicoxamid. researchgate.netbiorxiv.org While this mutation conferred a high level of resistance to the fungicide, it also resulted in a significant reduction in the activity of the target enzyme, complex III. Specifically, complex III activity was reduced by approximately 50% in mutants derived from the wild-type strain and by about 30% in mutants derived from a strobilurin-resistant parent strain. biorxiv.org

Despite this substantial impairment of enzyme function, the G37V mutation did not lead to a measurable penalty in the in vitro growth rate of the mutants when compared to their ancestral strains over a 60-hour period. biorxiv.orgresearchgate.net This suggests that under laboratory conditions, the fitness cost associated with this specific resistance mutation is minimal in terms of vegetative growth. biorxiv.org

In studies with Colletotrichum truncatum, mutants resistant to florylpicoxamid (B6595160) (another QiI fungicide) were generated and also showed fitness levels comparable to the parental isolates. acs.org The resistance in these mutants remained relatively stable after multiple transfers on fungicide-free media. acs.org

Molecular Detection Methods for Resistance Alleles

The primary mechanism of high-level resistance to Fenpicoxamid identified through laboratory studies is a target-site mutation in the mitochondrially encoded cytochrome b gene (cytb). biorxiv.org The most significant mutation identified is a glycine (B1666218) to valine substitution at position 37 (G37V). researchgate.netbiorxiv.org

The identification of specific resistance-conferring mutations allows for the development of molecular tools to monitor the emergence and frequency of resistance in pathogen populations. researchgate.net These methods are crucial for implementing effective resistance management strategies. researchgate.net

Molecular detection techniques that can be employed include:

DNA Sequencing: Direct sequencing of the cytb gene from fungal isolates can definitively identify the G37V mutation or other novel mutations at the Qi binding site. semanticscholar.org

Quantitative PCR (qPCR): Allele-specific qPCR assays can be designed for the rapid detection and quantification of known resistance alleles like G37V in a population. researchgate.net This method allows for high-throughput screening of field samples.

The ability to monitor for specific mutations such as G37V and G143A (for QoI resistance) provides valuable information on the evolution of fungicide resistance in pathogens like Z. tritici. researchgate.netresearchgate.net This data can help to refine fungicide use strategies to prolong the effectiveness of compounds like Fenpicoxamid. researchgate.net

Environmental Fate and Transformation Dynamics

Degradation Pathways in Environmental Compartments

Flumetsulam (B1672885) is a broad-spectrum herbicide, and its persistence and movement in the environment are influenced by several degradation processes. nih.gov The primary route of dissipation is through microbial degradation. cdnsciencepub.com

Flumetsulam is stable to hydrolysis under typical environmental pH conditions. regulations.gov Studies have shown that after 120 hours at 50°C across a pH range of 4, 7, and 9, less than 10% of the compound hydrolyzed, indicating an environmental half-life of over a year for hydrolysis. europa.eu One study noted that flumetsulam did not hydrolyze after two months in aqueous solutions buffered at pH 5, 7, and 9. nih.gov Another source indicates a hydrolytic half-life of over 60 days. epa.gov This stability suggests that hydrolysis is not a significant degradation pathway for this compound in aquatic environments. regulations.goveuropa.eu

Table 1: Hydrolysis of Flumetsulam

| pH | Temperature (°C) | Hydrolysis Rate | Environmental Half-Life |

|---|---|---|---|

| 4 | 50 | <10% after 120 hours | > 1 year |

| 7 | 50 | <10% after 120 hours | > 1 year |

| 9 | 50 | <10% after 120 hours | > 1 year |

| 5, 7, 9 | Not Specified | No hydrolysis after 2 months | > 2 months |

The role of photolysis in the degradation of Flumetsulam appears to vary depending on the environmental medium. In aqueous environments, photolysis is a slow process, with reported half-lives of 161 days at pH 5 and 727 days at pH 7. epa.gov Another source suggests an aqueous photolysis half-life of 6 to 12 months. xingyuchemical.com.cn However, on soil surfaces, photolysis is more significant, with a reported half-life of 90 days on both sterile and non-sterile soil, which suggests an abiotic degradation process. epa.gov Another source indicates a soil photolysis half-life of 3 months. xingyuchemical.com.cnnufarm.com Flumetsulam contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov

Table 2: Photolysis Half-Life of Flumetsulam

| Medium | Condition | Half-Life (days) |

|---|---|---|

| Water | pH 5 | 161 |

| Water | pH 7 | 727 |

| Water | Not Specified | 180-365 (6-12 months) |

| Soil | Sterile & Non-sterile | 90 |

Microbial degradation is the primary mechanism for the breakdown of Flumetsulam in soil. cdnsciencepub.com The rate of this transformation is influenced by various soil properties and environmental conditions.

The degradation of Flumetsulam is significantly faster under aerobic conditions compared to anaerobic (flooded) conditions. The aerobic soil metabolism half-life can range from approximately two weeks to four months. regulations.gov In one study, the half-life in aerobic soil varied from 2 to 3 months. epa.gov Under anaerobic aquatic conditions, the metabolism half-life is considerably longer, reported to be 183 days. nih.govepa.gov This indicates that the microorganisms responsible for the rapid degradation of Flumetsulam are likely aerobic. In flooded soils, which are anaerobic, some herbicides like fomesafen (B1673529) degrade more rapidly, but for many, including dicamba, degradation is faster in aerobic conditions. illinois.edu

Table 3: Degradation Half-Life in Aerobic vs. Anaerobic Conditions

| Condition | Medium | Half-Life (days) |

|---|---|---|

| Aerobic | Soil | 14 - 120 |

| Aerobic | Soil | 60 - 90 |

The persistence and degradation of Flumetsulam in soil are strongly influenced by soil pH and organic carbon content. cdnsciencepub.comregulations.gov Flumetsulam tends to degrade faster in soils with a higher pH and lower organic carbon content. epa.govepa.gov Adsorption of the herbicide to soil particles is greater in soils with low pH and high organic matter, which reduces its availability for microbial degradation and thus increases its persistence. cdnsciencepub.com For instance, the highest injury to sensitive crops from flumetsulam residues was observed in soils with low pH (5.8) and high organic matter (4.6%). cdnsciencepub.com The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, for flumetsulam ranges from 5 to 182, indicating it can be from very mobile to moderately mobile in soil. nih.goveuropa.eu

Table 4: Factors Influencing Flumetsulam Degradation in Soil

| Soil Factor | Influence on Degradation Rate |

|---|---|

| High pH | Increases degradation |

| Low pH | Decreases degradation |

| High Organic Carbon | Decreases degradation |

While it is established that microbial activity is the primary driver of Flumetsulam degradation, the specific microorganisms involved are not extensively detailed in the provided search results. cdnsciencepub.com However, it is known that microorganisms can utilize various electron acceptors like nitrate (B79036) (NO3-), sulfate (B86663) (SO42-), and iron (Fe3+) to transform herbicides, a process that is more pronounced in saturated or flooded soils. juniperpublishers.com The degradation process ultimately breaks down Flumetsulam into carbon dioxide and other fragments that become incorporated into the soil organic matter, with no significant accumulation of intermediate breakdown products. europa.eu Studies on the co-exposure of Flumetsulam and polyethylene (B3416737) microplastics have shown an inhibitory effect on the numbers of bacteria and fungi, which could, in turn, affect the degradation rate. researchgate.netnih.gov

Microbial Transformation in Soil: Role of Microorganisms

Stereoselective Behavior in Environmental Systems

Triadimefon (B1683231) is a chiral fungicide, meaning it exists in two non-superimposable mirror-image forms called enantiomers: R-triadimefon and S-triadimefon. usask.ca The stereoselective behavior of these chiral molecules, where the ratio of enantiomers changes due to environmental factors, is a critical aspect of its environmental fate. usask.ca

Enantioselective Degradation in Soils

The degradation of Triadimefon in soil is an enantioselective process, primarily mediated by microorganisms. acs.orgacs.orgnih.gov Studies have shown that one enantiomer often degrades at a different rate than the other. For instance, in some studies involving aerobic conditions in three different soil types, the S-(+)-enantiomer was found to degrade faster than the R-(-) enantiomer. acs.orgresearchgate.netnih.gov Conversely, other research on a Baoding alkaline yellow soil and a Wuhan acidic red soil reported that R-(−)-triadimefon was preferentially degraded in both. acs.orgnih.gov This preferential degradation leads to an enrichment of the more persistent enantiomer in the soil. maxwellsci.complu.mx For example, in greenhouse soil, the degradation resulted in a concentration order of R-(-) triadimefon > S-(+) triadimefon. maxwellsci.com The specific enantiomer that degrades faster can be influenced by the soil's microbial communities and other physicochemical properties. usask.ca

Racemization Kinetics and Mechanisms

Triadimefon can undergo racemization, the process of converting an enantiomerically pure sample into a mixture where both enantiomers are present in equal amounts. acs.orglookchem.com This process has been observed in soils, water, and organic solvents. researchgate.netlookchem.com Research has demonstrated that this racemization is an abiotic process, meaning it does not require biological activity. acs.orgnih.gov

The kinetics of racemization are significantly dependent on pH. acs.orgnih.gov Studies have shown that the process occurs much more rapidly in alkaline soils compared to acidic soils. acs.orgnih.gov The mechanism involves the cleavage of the C-H bond at the alpha-carbonyl carbon, which is considered the rate-determining step in the reaction. lookchem.com This abiotic racemization has a substantial impact on the chiral profiles of both Triadimefon and its metabolites in the environment. acs.orgnih.gov

Chiral Transformation of Triadimefon to Triadimenol (B1683232) Stereoisomers

The primary transformation pathway for Triadimefon in the environment is its reduction to Triadimenol. usask.canih.gov This transformation is significant because the reduction of the carbonyl group in Triadimefon to a hydroxyl group in Triadimenol creates a second chiral center. usask.caacs.orgunl.edu As a result, Triadimenol has four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). unl.edu

The formation of these Triadimenol stereoisomers is also stereoselective, and the relative abundance of each can vary depending on environmental conditions. usask.caacs.org For example, in a study on Baoding alkaline soil, the concentration of Triadimenol stereoisomers consistently followed the order 1R,2R > 1S,2S > 1S,2R > 1R,2S, regardless of whether the starting material was racemic Triadimefon or a single enantiomer. acs.orgnih.gov However, in Wuhan acidic soil, the resulting pattern of Triadimenol stereoisomers depended on the initial enantiomeric composition of the applied Triadimefon. acs.orgnih.gov The microbial transformation in different soils leads to varied production rates for each of the four stereoisomers, resulting in concentrations that are different from each other and from commercially produced Triadimenol. acs.orgresearchgate.netnih.gov This is a critical consideration for risk assessment, as the different stereoisomers of Triadimenol exhibit varying degrees of toxicity. usask.canih.govunl.edu

Persistence and Mobility in Soil and Water Systems

Triadimefon and its primary metabolite, Triadimenol, exhibit properties that lead to their persistence and mobility in the environment, posing a risk to soil and water quality. usask.caepa.gov

Half-life Variations Across Environmental Matrices

The persistence of a compound in the environment is often measured by its half-life (T₁/₂), the time it takes for half of the initial amount to degrade. The half-life of Triadimefon varies significantly depending on the environmental matrix and conditions such as soil type, moisture, and temperature. nih.govorst.edu

In soil, reported half-lives for Triadimefon are generally low to moderate. orst.edu However, its major degradation product, Triadimenol, is significantly more persistent, with a half-life that can exceed 240 days. usask.caresearchgate.net

Leaching Potential to Groundwater

Triadimefon and its residues are considered moderately mobile and may have the potential to leach into groundwater. orst.edu The primary concern for groundwater contamination stems from its major degradate, Triadimenol, which is both persistent and mobile, particularly in sandy soils. epa.gov Because Triadimenol is formed in the subsurface, subsequent rainfall or irrigation can facilitate its movement deeper into the soil profile. regulations.gov The U.S. Environmental Protection Agency (EPA) has noted that the use of Triadimefon on crops grown in sandy soils could lead to the leaching of Triadimenol into groundwater, which may be used as a source of drinking water. epa.gov Consequently, advisories often recommend against its use in hydrogeologically vulnerable areas characterized by very permeable soils and shallow groundwater. epa.gov

Information Deficit for Einecs 300-083-6 Precludes Article Generation

A comprehensive investigation into the chemical compound identified by Einecs number 300-083-6 has revealed a significant lack of publicly available scientific data, making it impossible to generate the requested detailed article on its environmental and agricultural dynamics.

The compound associated with this compound is chemically identified as "formic acid, compound with N-[2-[(2-aminoethyl)amino]ethyl]stearamide (1:1)," with the Chemical Abstracts Service (CAS) number 93919-97-2. Despite extensive searches across a wide range of scientific and regulatory databases, no specific studies or data sets were found pertaining to the key areas outlined for the article.

The intended article was to focus on the following specific topics:

:

Surface Water Runoff Dynamics

Residue Dynamics in Agricultural Products:

Transformation in Host Plants

Processing Factors in Food Production

Searches for information on these aspects for "formic acid, compound with N-[2-[(2-aminoethyl)amino]ethyl]stearamide (1:1)" and its CAS number 93919-97-2 yielded no results. This indicates a probable absence of published research on the environmental behavior and agricultural residue profile of this specific substance.

Without foundational data from laboratory or field studies, any attempt to create content for the requested sections would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. The generation of detailed research findings and data tables, as specified in the instructions, is therefore not feasible.

It is important to note that while general information exists for related chemical classes, such as amides or formic acid salts, extrapolating such data to this specific and complex molecule would be scientifically unsound and would violate the strict instruction to focus solely on this compound.

Consequently, due to the critical absence of scientific literature and data for this particular compound, the request to generate an English article with the specified outline and content cannot be fulfilled.

Analytical Methodologies for Environmental and Biological Matrices

Chromatographic Techniques for Separation and Determination

Chromatography is the cornerstone of Triadimenol (B1683232) analysis, enabling its separation from other compounds present in a sample. The choice of chromatographic technique often depends on the sample matrix, the required level of sensitivity, and the specific analytical goals, such as whether to resolve chiral isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Triadimenol. researchgate.net A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net For instance, an optimized HPLC system can achieve the separation and detection of Triadimenol in water samples in under 2.5 minutes. researchgate.net Such methods demonstrate good linearity over a range of concentrations, for example, from 5 to 50 mg/L. researchgate.net The sensitivity of HPLC methods is characterized by the limit of detection (LOD) and limit of quantification (LOQ), which have been reported as 1.23 mg/L and 4.12 mg/L, respectively, in water samples. researchgate.net To handle complex matrices, HPLC is often combined with a sample preparation step like solid-phase extraction (SPE), which has been shown to yield high recovery rates of Triadimenol from river water. researchgate.net

Table 1: HPLC Method Parameters for Triadimenol Analysis in Water

| Parameter | Value | Reference |

| Column | C18 | researchgate.net |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| UV Detection Wavelength | 220 nm | researchgate.net |

| Analysis Time | < 2.5 min | researchgate.net |

| Linearity Range | 5 - 50 mg/L | researchgate.net |

| Limit of Detection (LOD) | 1.23 mg/L | researchgate.net |

| Limit of Quantification (LOQ) | 4.12 mg/L | researchgate.net |

| Recovery (with SPE) | 94.24% | researchgate.net |

For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique allows for the simultaneous determination of Triadimefon (B1683231) and its metabolite Triadimenol. researchgate.net The methodology typically involves extraction of the analytes from the sample, followed by analysis using a C18 column and a gradient elution with an acetonitrile/water mobile phase. fao.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring characteristic mass transitions for each compound. For Triadimenol, a common transition used for quantification is m/z 296.1 → 70.2. fao.org This method has been successfully applied to various matrices including wheat, straw, and soil, with excellent linearity, recovery, and precision. researchgate.net The limits of quantification (LOQs) achieved with LC-MS/MS are typically very low, often in the range of 0.007 to 0.02 mg/kg in complex matrices like wheat and soil. researchgate.net

Table 2: LC-MS/MS Performance Data for Triadimenol Analysis

| Matrix | Spiked Concentration (mg/kg) | Recovery (%) | Reference |

| Wheat | 0.007 - 2.0 | 84.2 - 102.7 | researchgate.net |

| Straw | 0.007 - 2.0 | 84.0 - 104.0 | researchgate.net |

| Soil | 0.007 - 2.0 | 85.2 - 106.8 | researchgate.net |

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative for the chiral separation of Triadimenol and its parent compound, Triadimefon. saffi.eu This technique utilizes supercritical carbon dioxide as the main mobile phase, which offers advantages such as higher separation efficiency and reduced environmental impact compared to traditional liquid chromatography. saffi.eu For the enantioselective analysis of Triadimenol, chiral columns such as those based on cellulose (B213188) derivatives are employed. saffi.euresearchgate.netnih.gov The separation of the different stereoisomers is achieved by optimizing parameters like the mobile phase composition (often a mixture of supercritical CO2 and a modifier like methanol), column temperature, and backpressure. saffi.eu SFC methods have been developed for the analysis of Triadimenol in challenging matrices like fruit puree, demonstrating good linearity, recovery, and reproducibility. saffi.euresearchgate.netnih.gov

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is another robust technique for the determination of Triadimenol in various samples, including plant foodstuffs and honey. sigmaaldrich.comsigmaaldrich.com This method is highly sensitive and reliable, often performed in the selected ion monitoring (SIM) mode for enhanced specificity. sigmaaldrich.comacs.org In some cases, derivatization may be employed to improve the chromatographic properties of the analyte. acs.org GC/MS has been successfully used to quantify Triadimenol residues in white pine foliage, with limits of quantitation as low as 0.1 ppm. acs.org The method has also been applied to the analysis of Triadimenol in various foods after a dispersive solid-phase extraction cleanup, with a reported limit of quantification of 0.003 mg/kg. chrom-china.com

Table 3: GC/MS Method Validation for Triadimenol in White Pine Foliage

| Parameter | Value | Reference |

| Limit of Quantitation (LOQ) | 0.1 ppm | acs.org |

| Overall Mean Recovery | 85.78% | acs.org |

Thin Layer Chromatography (TLC) offers a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of Triadimenol. It has been used to detect residues of Triadimefon and its conversion to Triadimenol in plant tissues like wheat straw. researchgate.netkoreascience.kr The technique involves spotting an extract of the sample onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a suitable solvent system. fao.org The separated compounds can then be visualized using various reagents. koreascience.kr While not as sensitive or quantitative as other chromatographic methods, TLC can be a useful screening tool. researchgate.net

Enantioselective Analysis of Triadimefon and Triadimenol

Triadimefon is a chiral fungicide that is metabolized in the environment and in organisms to Triadimenol, which itself has a second chiral center. acs.orgnih.gov This results in the potential for multiple stereoisomers of Triadimenol to be present. The enantioselective analysis of these compounds is crucial because the different stereoisomers can exhibit different biological activities and degradation rates. acs.orgplu.mx

The enantioselective degradation of Triadimefon and its transformation to Triadimenol have been studied in different soil types. acs.orgnih.gov Research has shown that the degradation of Triadimefon can be enantioselective, and the resulting stereoisomer profile of Triadimenol can be influenced by environmental factors such as soil pH. acs.orgnih.gov For example, in one study, the concentration of Triadimenol stereoisomers in an alkaline soil consistently followed the order 1R,2R > 1S,2S > 1S,2R > 1R,2S. acs.orgnih.gov

Analytical methods for the enantioselective separation of Triadimefon and Triadimenol often rely on chiral chromatography, using either HPLC or SFC with a chiral stationary phase. researchgate.netsaffi.euacs.orgnih.gov These methods allow for the separation and quantification of the individual enantiomers, providing a more accurate assessment of the environmental fate and potential risks of these fungicides.

Quantification Limits and Recovery Rates

The ability to detect minute quantities of pesticide residues is fundamental to food safety and environmental protection. Analytical methods for 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea and related benzoylphenylurea (B10832687) (BPU) insecticides are characterized by low limits of detection (LOD) and quantification (LOQ), alongside high recovery rates, which indicate the efficiency of the extraction process.

In residue analyses of edible fungi, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea has been detected with a recovery rate of 93.7%. For water matrices, advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve a detection limit as low as 0.15 µg/L.

Analyses of various vegetable crops demonstrate the robustness of these methods across different matrices. In a study screening for seven BPU insecticides in produce like mushrooms, Chinese cabbage, apples, and cucumbers, the limits of detection were found to be in the range of 20 to 50 µg/kg, with the exact value depending on the specific pesticide-matrix combination. psu.eduoup.com Another study focusing on vegetables such as cucumber, green beans, and tomatoes reported detection limits between 0.68 and 2.13 µg/kg. researchgate.net A rapid method developed for tomatoes and cucumbers achieved a limit of quantitation (LOQ) of 0.0025 mg/kg. akjournals.com

For river water samples, solid-phase extraction followed by LC-MS enabled detection limits between 3.5 and 7.5 ng/L, with recoveries from spiked samples ranging from 73% to 110%. researchgate.net Similarly, a validated method for various pesticides in water, including benzamides, reported recoveries between 71% and 118% at low concentrations (0.06 µg/L). researchgate.net These results underscore the high sensitivity and accuracy of current analytical methodologies.

Quantification & Recovery Data for Benzoylphenylurea Insecticides

| Matrix | Analytical Technique | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery Rate (%) | Source |

|---|---|---|---|---|

| Water | LC-MS/MS | 0.15 µg/L (LOD) | Not Specified | |

| River Water | SPE-LC-MS | 3.5 - 7.5 ng/L (LOD) | 73 - 110% | researchgate.net |

| Edible Fungi | Not Specified | Not Specified | 93.7% | |

| Pome Fruit & Vegetables (general) | LC-DAD | 20 - 50 µg/kg (LOD) | Not Specified | psu.eduoup.com |

| Tomatoes & Cucumbers | VA-LLE/d-SPE LC-MS/MS | 0.0025 mg/kg (LOQ) | 83.2 - 105.2% | akjournals.com |

| Various Vegetables | LC-ESI-MS | 0.68 - 2.13 µg/kg (LOD) | 79 - 114% | researchgate.net |

Sample Preparation and Extraction Methods

Effective sample preparation is a crucial step that precedes instrumental analysis, aiming to extract the target analyte from the complex sample matrix and remove interfering substances. For 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea and other BPUs, several robust extraction and cleanup techniques are commonly employed. akjournals.com

A widely used approach for fruit and vegetable samples involves an initial extraction with an organic solvent, followed by a partitioning step and subsequent cleanup. psu.eduresearchgate.net One established method uses acetone (B3395972) for the initial extraction, followed by partitioning into a dichloromethane-petroleum ether mixture. psu.eduoup.com A cleanup step using solid-phase extraction (SPE) with aminopropyl-bonded silica cartridges is then applied to isolate the BPU insecticides from co-extracted matrix components. psu.eduresearchgate.net Another common procedure involves extraction with a methanol-water mixture and partitioning into dichloromethane. researchgate.net

Modern variations aim to improve speed and efficiency while reducing solvent consumption. These include:

Dispersive Liquid-Liquid Microextraction (DLLME) : This technique uses a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., ethanol) to form a cloudy solution, enabling rapid partitioning of the analyte from the aqueous sample into the fine droplets of the extraction solvent. researchgate.net

Vortex-Assisted Liquid-Liquid Extraction (VA-LLE) : This method uses vigorous vortexing to facilitate the extraction of analytes into a small volume of a high-density solvent. akjournals.com

Dispersive Solid-Phase Extraction (d-SPE) : Often used as a cleanup step, particularly in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, d-SPE involves adding a sorbent material directly to the sample extract. For BPU analysis, common sorbents include primary-secondary amine (PSA) researchgate.net and graphitized carbon black (GCB) to remove interfering compounds like pigments and fatty acids. akjournals.comakjournals.com

For water samples, SPE using C18 cartridges is a standard procedure to preconcentrate trace levels of pesticides before analysis. researchgate.netresearchgate.net

Sample Preparation and Extraction Methods for Benzoylphenylureas

| Method | Matrix | Key Steps | Source |

|---|---|---|---|

| Solvent Extraction & SPE | Pome Fruit, Vegetables | Extraction with acetone; Partitioning into dichloromethane-petroleum ether; SPE cleanup with aminopropyl-bonded silica. | psu.eduoup.comresearchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Not Specified | Extraction using chlorobenzene (B131634) (extraction solvent) and ethanol (B145695) (disperser solvent). | researchgate.net |

| Vortex-Assisted LLE & d-SPE | Tomatoes, Cucumbers | One-shot LLE with a high-density solvent; d-SPE cleanup with graphitized carbon black (GCB). | akjournals.comakjournals.com |

| QuEChERS-type Method | Fruit, Vegetables | Extraction with acetonitrile; Liquid-liquid partitioning induced by salt addition; d-SPE cleanup with primary-secondary amine (PSA). | researchgate.net |

| Solid-Phase Extraction (SPE) | River Water | Preconcentration using C18 cartridges. | researchgate.netresearchgate.net |

Development of Rapid Detection Methods

In addition to traditional, comprehensive analytical methods, there is a growing demand for rapid screening techniques that can quickly process large numbers of samples, for instance, at ports of entry. These methods prioritize speed and throughput, often by minimizing or eliminating time-consuming sample preparation steps.

One such advanced technique is Direct Analysis in Real-Time (DART) ionization coupled with high-resolution mass spectrometry (HRMS). nih.gov This method allows for the rapid screening of pesticide residues directly from the surface of produce. The process involves simply swabbing the surface of a fruit or vegetable with a foam swab, which is then analyzed directly by the DART-Orbitrap MS system. nih.gov This approach has been successfully used to detect multi-class pesticide mixtures on commodities like apples, peaches, and tomatoes. nih.gov Notably, research has shown that benzoylphenylurea pesticides are effectively detected in the negative-ion mode using this technique. nih.gov

Methods that streamline conventional extraction and cleanup are also considered rapid. The development of a vortex-assisted liquid-liquid extraction followed by dispersive solid-phase extraction (VA-LLE/d-SPE) provides an inexpensive, simple, and effective method for determining multiple BPU insecticides in vegetables. akjournals.comakjournals.com By combining a simplified extraction with the high selectivity and sensitivity of LC-MS/MS, this approach significantly reduces analysis time compared to traditional LLE or SPE. akjournals.com Similarly, the use of DLLME prior to high-performance liquid chromatography has been established as a new, rapid, and reliable method for monitoring benzoylurea (B1208200) insecticides. researchgate.net

Synthesis and Derivatization Studies

Classical Synthetic Routes for Triadimefon (B1683231)

The traditional synthesis of Triadimefon has been well-documented, particularly in the context of creating radiolabelled versions for metabolic studies. A common pathway involves a multi-step process starting from basic chemical building blocks. osti.goviaea.org

One established route begins with pinacolone. The synthesis proceeds through the following key steps:

First Bromination: Pinacolone is treated with bromine to produce α-bromopinacolone. osti.goviaea.org

Phenoxy Ether Formation: The resulting α-bromopinacolone is reacted with 4-chlorophenol (B41353) to yield 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone. osti.goviaea.org

Second Bromination: This intermediate is then subjected to a second bromination step to form 1-(4-chloro-phenoxy)-1-bromo-3,3-dimethyl-2-butanone. osti.goviaea.org

Triazole Substitution: Finally, this brominated ketone reacts with 1,2,4-triazole (B32235) to yield the target molecule, Triadimefon, which is chemically named 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. osti.goviaea.org

Development of Novel Synthesis Methods

In response to the need for more sustainable and economically viable production, research has been directed towards developing new synthetic strategies for Triadimefon.

A novel synthesis route has been developed that boasts several advantages over classical methods. google.com This modern approach is characterized by mild reaction conditions, high efficiency, and operational simplicity. google.com A key benefit of this method is its environmental friendliness, which is a crucial factor in modern chemical manufacturing. google.com

Synthesis of Triadimefon Analogues

The modification of the Triadimefon structure by synthesizing analogues has been a key area of research, aimed at exploring new biological activities.

A significant focus has been on the synthesis of ferrocene-containing analogues of Triadimefon. researchgate.nettandfonline.com In these derivatives, the characteristic tert-butyl group of the parent molecule is replaced with a ferrocenyl moiety. tandfonline.comtandfonline.com The synthesis of these organometallic compounds follows a multi-step process:

The process starts with the synthesis of α-bromoacetylferrocene. tandfonline.com

This is followed by a substitution reaction with 1H-1,2,4-triazole to produce α-triazolylacetylferrocene. tandfonline.com

A subsequent bromination at the α-position of the carbonyl group yields a key bromide intermediate. tandfonline.com

Finally, a reaction with a substituted phenol (B47542) in the presence of a base like potassium carbonate (K₂CO₃) provides the desired ferrocene-substituted Triadimefon analogues in moderate yields. tandfonline.com

The synthesized ferrocene-containing analogues of Triadimefon were evaluated for their biological activities. researchgate.net

Fungicidal Activity: Disappointingly, when tested against various fungi such as mildew and rusts on wheat plants, the ferrocene (B1249389) analogues showed lower antifungal activity compared to the parent Triadimefon. researchgate.net While Triadimefon exhibited high efficacy, its organometallic derivatives were found to be largely inactive against the tested fungi. tandfonline.comresearchgate.net

Plant Growth Regulatory Activities: In contrast to their poor fungicidal performance, the ferrocene analogues exhibited promising plant growth regulatory activity. researchgate.netresearchgate.net While the ferrocene analogues of Triadimefon (ketones) showed little to no efficient plant growth regulatory effects, the corresponding alcohol derivatives (analogues of Triadimenol (B1683232), the metabolite of Triadimefon) displayed significant activity. tandfonline.comtandfonline.com For instance, most of the tested ferrocene-substituted Triadimenol analogues showed obvious plant regulatory activity, with some compounds displaying activity comparable to the parent Triadimenol. tandfonline.comtandfonline.com It was observed that halogen substituents on the aromatic ring could potentially increase this activity. tandfonline.com

Interactive Data Table: Biological Activity of Ferrocene Analogues

| Compound Type | Target Activity | Result | Reference |

|---|---|---|---|

| Ferrocene-Triadimefon Analogues | Antifungal | Lower activity than parent Triadimefon | researchgate.net |

| Ferrocene-Triadimefon Analogues | Plant Growth Regulation | Inefficient activity | tandfonline.comtandfonline.com |

Computational and Modeling Approaches

Molecular Docking for Pesticide Innovation and Target Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Metconazole, a triazole fungicide, molecular docking studies have been instrumental in understanding its interaction with the target enzyme, cytochrome P450 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. basf.comepa.gov

Research on Fusarium pseudograminearum, a significant pathogen of wheat, has utilized molecular docking to investigate the mechanisms of Metconazole resistance. nih.gov These studies have shown that mutations in the CYP51 genes, such as the M151T substitution in FpCYP51B, can confer resistance to Metconazole. nih.gov Molecular docking analyses have helped to visualize how these mutations may alter the binding affinity of Metconazole to the active site of the CYP51 enzyme, thereby reducing its inhibitory effect. nih.govresearchgate.net

The insights gained from molecular docking are valuable for the design of new, more effective fungicides. By understanding the specific interactions between Metconazole and the CYP51 active site, researchers can design novel molecules with improved binding affinities or that are less susceptible to resistance mutations. ijesi.orgnih.gov For instance, the development of other azole derivatives has been guided by docking studies to optimize their fit within the CYP51 binding pocket. nih.govcardiff.ac.uk

Table 1: Key Parameters in Molecular Docking Studies of Azole Fungicides and CYP51

| Parameter | Description | Relevance to Metconazole |

|---|---|---|

| Target Protein | Cytochrome P450 14α-demethylase (CYP51) | Primary target of Metconazole's antifungal activity. basf.com |

| Binding Affinity | The strength of the interaction between the ligand (Metconazole) and the protein (CYP51). | Higher binding affinity generally correlates with greater fungicidal efficacy. |

| Inhibitory Constant (Ki) | A measure of the concentration of inhibitor required to produce half-maximum inhibition. | Lower Ki values indicate a more potent inhibitor. |

| Key Amino Acid Residues | Specific amino acids in the CYP51 active site that interact with Metconazole. | Mutations in these residues can lead to fungicide resistance. nih.gov |

Integrated Experimental and Computational Characterization of Racemization Kinetics

Metconazole is a chiral compound with four stereoisomers, and it is known that the cis-isomers exhibit higher fungicidal activity. herts.ac.uknih.gov The potential for these isomers to undergo racemization—the conversion of one enantiomer into a mixture of both—is a critical factor in its environmental fate and efficacy. While specific studies on the racemization kinetics of Metconazole are not extensively detailed in the provided search results, research on the structurally similar triazole fungicide, triadimefon (B1683231), provides a robust framework for understanding these processes through an integrated experimental and computational approach. nih.gov

Based on experimental evidence for triadimefon, a base-catalyzed reaction mechanism involving a symmetrical enolate intermediate is the likely pathway for racemization. nih.gov Computational chemistry can be used to model the energetics of different potential pathways. For instance, using the B3LYP/6-311 + G** level of theory, researchers have hypothesized and evaluated the feasibility of various racemization pathways in aqueous environments. nih.gov Such computational modeling can help to visualize the transition states and intermediates that may be difficult to observe experimentally.

The ultimate goal of studying racemization kinetics is to develop predictive, structure-based models. These models would allow for the a priori identification of chiral compounds, like Metconazole, that are likely to undergo racemization under specific environmental conditions. nih.gov By integrating experimental kinetic data (rate constants, activation energies) with computational parameters (molecular geometries, electronic properties), quantitative structure-activity relationship (QSAR) models can be developed. These models are essential for assessing the environmental risk of chiral pesticides, as the different enantiomers can have varying toxicities and degradation rates. nih.gov

Modeling Environmental Behavior and Persistence

Predicting the environmental fate of Metconazole is crucial for assessing its potential risks to non-target organisms and ecosystems. Various computational models are used to simulate the persistence and mobility of pesticides in the environment. rsc.orgresearchgate.net These models integrate data on the chemical's properties with environmental parameters to predict its distribution in soil, water, and air.

For azole fungicides, models such as FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) PELMO (Pesticide Leaching MOdel), MACRO, and PEARL (Pesticide Emission Assessment at Regional and Local scales) are commonly used to assess the potential for leaching into groundwater. fraunhofer.de Additionally, the PROTEX (PROduction-To-EXposure) model has been used to estimate the environmental fate and drinking water exposure potentials of other azole fungicides. acs.org These models consider key environmental processes such as:

Degradation: The breakdown of the chemical in soil and water through microbial action and other processes.

Adsorption/Desorption: The binding of the chemical to soil particles, which affects its mobility.

Leaching: The movement of the chemical through the soil profile with water.

Runoff: The transport of the chemical over the soil surface with rainwater.

Table 2: Common Models for Assessing the Environmental Fate of Pesticides

| Model | Primary Application | Key Inputs | Key Outputs |

|---|---|---|---|

| FOCUS PELMO | Leaching to groundwater | Pesticide properties (solubility, degradation rate), soil characteristics, climate data | Predicted environmental concentrations in groundwater |

| FOCUS MACRO | Leaching in structured soils (macropores) | Similar to PELMO, with additional data on soil structure | Predicted concentrations in leachate and soil water |

| FOCUS PEARL | Leaching to groundwater | Comprehensive pesticide and soil data, crop information | Spatially distributed predictions of leaching risk |

| PROTEX | Multimedia environmental fate and human exposure | Chemical properties, emission rates, environmental characteristics | Concentrations in various environmental compartments, drinking water exposure potentials |

Gene Expression Profiling for Mechanism Elucidation

Gene expression profiling, often conducted using techniques like RNA-Seq, is a powerful tool for understanding the molecular mechanisms of a pesticide's action and the development of resistance in target organisms. nih.gov Studies on Fusarium species have revealed significant changes in gene expression following exposure to Metconazole.

A key finding from these studies is the upregulation of genes involved in ergosterol biosynthesis, particularly the CYP51 genes that are the direct target of Metconazole. uni.lu This is often interpreted as a compensatory response by the fungus to overcome the inhibition of this vital pathway.

Furthermore, genome-wide transcriptional profiling has shown that Metconazole treatment can induce the expression of ATP-binding cassette (ABC) transporter genes. uni.lu ABC transporters are membrane proteins that can pump foreign substances, including fungicides, out of the cell. Their overexpression is a known mechanism of fungicide resistance in many fungal pathogens. uni.lu

The data from gene expression studies can be used to:

Confirm the mode of action of a fungicide.

Identify novel genes and pathways involved in the fungal response to chemical stress.

Discover potential biomarkers for fungicide resistance.

Inform the development of new fungicides that can circumvent existing resistance mechanisms.

Table 3: Genes Differentially Expressed in Fusarium species in Response to Metconazole

| Gene/Gene Family | Function | Observed Change in Expression | Implication |

|---|---|---|---|

| CYP51 | Sterol 14α-demethylase (Ergosterol biosynthesis) | Upregulated uni.lu | Compensatory response to target inhibition. |

| ABC Transporters | Efflux pumps | Upregulated uni.lu | Potential mechanism of resistance through fungicide efflux. |

| Toxin Biosynthesis Genes | Production of mycotoxins | Downregulated uni.lu | Metconazole can reduce the production of harmful fungal toxins. |

Q & A

Q. How can researchers identify key physicochemical properties of Einecs 300-083-6 for initial experimental design?